molecular formula C9H5F7N2O3 B2839903 2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2366994-16-1

2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B2839903
CAS No.: 2366994-16-1
M. Wt: 322.139
InChI Key: JOPBAFYEXAZEGJ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 2366994-16-1) is a fluorinated aromatic compound with the molecular formula C₉H₅F₇N₂O₃ and a molecular weight of 322.14 g/mol. Its structure features a hexafluoroisopropyl alcohol (HFIP) group attached to a substituted phenyl ring containing amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups. The compound is commercially available from suppliers like Combi-Blocks Inc. and Fisher Scientific, often used as a building block in pharmaceutical and materials research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7N2O3/c10-4-1-3(2-5(6(4)17)18(20)21)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPBAFYEXAZEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , with CAS number 2366994-16-1 , is a fluorinated organic compound that exhibits potential biological activities. Its unique molecular structure includes multiple fluorine atoms and a nitrophenyl moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C9H5F7N2O3
  • Molecular Weight : 322.14 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance:

  • A study on related nitrophenyl derivatives showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL for various derivatives . Although specific data for our compound is limited, the presence of the nitro group suggests potential antimicrobial effects.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of fluorinated compounds have been widely studied:

  • Compounds with similar structures have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, related derivatives showed IC50 values indicating effective growth inhibition in cancer cell lines such as Jurkat and HT29 . The presence of the fluorine atom is often correlated with enhanced potency due to increased lipophilicity and altered metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

StudyCompoundActivityFindings
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercularMIC values from 4 to 64 μg/mL against M. tuberculosis
Thiazole derivativesCytotoxicitySignificant activity against Jurkat and HT29 cell lines; IC50 < reference drug doxorubicin
Various fluorinated compoundsAntimicrobialNotable antibacterial effects against Gram-positive and Gram-negative bacteria

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring and the introduction of functional groups significantly influence biological activity:

  • The presence of electron-withdrawing groups like nitro and fluoro enhances biological activity by increasing electron deficiency on the aromatic system .
  • The introduction of bulky or lipophilic groups can improve membrane permeability and bioavailability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the nitro group in the structure enhances its antibacterial efficacy through mechanisms such as DNA damage and protein synthesis inhibition .

Anticancer Potential

Fluorinated compounds are often investigated for their anticancer properties. The structure of this compound suggests it may interact with biological targets involved in cancer progression. Preliminary studies have indicated that similar fluorinated derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Fluorinated Polymers

The incorporation of fluorinated compounds into polymer matrices can significantly enhance their thermal stability and chemical resistance. Research on polymers modified with similar fluorinated compounds has shown improved performance in harsh environments, making them suitable for applications in coatings and adhesives .

Surface Modification

Due to their unique surface properties, fluorinated compounds are used in surface modification processes. They can impart hydrophobicity and oleophobicity to surfaces, which is beneficial in applications ranging from self-cleaning materials to anti-fogging coatings for optical devices .

Environmental Remediation

Fluorinated compounds like this compound are being explored for their potential in environmental remediation. Their ability to interact with pollutants suggests they could be used to develop advanced materials for capturing heavy metals or organic contaminants from water sources .

Case Studies

Study Application Findings
Habibi et al. (2016)Antimicrobial ActivityDemonstrated inhibition of bacterial growth at concentrations of 31.25–62.5 µg/mL against standard strains .
Evren et al. (2019)Anticancer ActivityCompounds showed significant selectivity against cancer cell lines with IC50 values indicating strong potency .
Polymer Research (2020)Material EnhancementFluorinated polymers exhibited enhanced thermal stability and resistance to solvents compared to non-fluorinated counterparts .

Comparison with Similar Compounds

Key Features

  • High Acidity : The HFIP moiety confers strong acidity (pKa ~9–11), enhancing solubility in polar solvents and enabling hydrogen-bonding interactions critical for enzyme inhibition or catalysis .
Structural Analogues
Compound CAS Number Key Substituents Molecular Weight Notable Properties/Applications
2-(4-Amino-3-fluoro-5-nitrophenyl)-HFIP (Target) 2366994-16-1 -NH₂, -F, -NO₂ 322.14 High acidity, potential enzyme inhibition, synthetic intermediate
2-(2-Aminothiazol-5-yl)-HFIP - Thiazole ring ~315 (estimated) MCD inhibitor; reduces body weight and blood glucose in diabetic mice models
2-(2-Amino-5-tert-butylphenyl)-HFIP 84649-61-6 -NH₂, -C(CH₃)₃ 315.25 Increased hydrophobicity; used in materials science
2-(4-Bromophenyl)-HFIP 2402-72-4 -Br 323.03 Heavy atom for crystallography; intermediate in cross-coupling reactions
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) 920-66-1 Parent alcohol (no aromatic substitution) 168.06 Solvent for organic electrosynthesis; high global warming potential (GWP100 = 200× CO₂)
Functional Comparisons
  • Electrochemical Applications : HFIP (CAS: 920-66-1) is widely used as a solvent in electrosynthesis due to its ability to stabilize radical cations . The target compound’s aromatic substituents may modify redox behavior, but its HFIP core retains strong solvating power .
  • Biological Activity: Thiazole-substituted HFIP derivatives (e.g., ) exhibit dose-dependent MCD inhibition, attributed to the thiazole ring’s interaction with enzyme active sites. The target compound’s nitro group may enhance binding via π-π stacking or electrostatic interactions . A PDE4C inhibitor (IC₅₀ = 1.0 µM) with a thiazole-HFIP structure () highlights the importance of heterocyclic moieties. The target compound’s nitro and amino groups could modulate selectivity for other enzyme targets.
  • Environmental Impact : All HFIP-containing compounds share concerns over HFIP’s high GWP100, limiting large-scale applications despite their synthetic utility .
Physicochemical Properties
  • Acidity: The target compound’s acidity is amplified by the nitro group’s electron-withdrawing effect, making it more acidic than alkyl-substituted analogs (e.g., 2-(2-Amino-5-tert-butylphenyl)-HFIP) .
  • Solubility: The amino group improves water solubility compared to bromophenyl or tert-butyl derivatives, though the HFIP moiety ensures solubility in organic solvents like dichloromethane .
  • Stability : The nitro group may reduce metabolic stability compared to fluoro- or methyl-substituted analogs, which are less prone to reduction in vivo .

Q & A

Q. What are the key challenges in synthesizing 2-(4-amino-3-fluoro-5-nitrophenyl)-hexafluoropropan-2-ol, and how can competing reactivity of functional groups be managed?

  • Methodological Answer : The synthesis involves balancing the reactivity of the nitro (-NO₂), amino (-NH₂), and fluoro (-F) groups. The nitro group is electron-withdrawing, which complicates nucleophilic aromatic substitution, while the amino group requires protection (e.g., acetylation) to prevent undesired side reactions. Fluorination can be achieved via halogen exchange (Halex reaction) under high-temperature conditions with KF/Cu catalysts. A stepwise approach is recommended:

Protect the amino group with a trifluoroacetyl or tert-butoxycarbonyl (Boc) moiety .

Introduce the nitro group via nitration using HNO₃/H₂SO₄, followed by fluorination.

Deprotect the amino group under mild acidic conditions (e.g., HCl/dioxane).
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Prioritize nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy:
  • ¹⁹F NMR : Expect two distinct signals for the six equivalent CF₃ groups (δ ≈ -63 to -67 ppm) and the aromatic fluorine (δ ≈ -110 ppm) .
  • ¹H NMR : Aromatic protons adjacent to the nitro group resonate at δ 8.2–8.5 ppm, while the amino proton appears as a broad singlet (δ 5.5–6.0 ppm) after deprotection .
  • HRMS : Exact mass should match the molecular formula C₉H₅F₇N₂O₃ (calculated [M+H]⁺: 353.02) .
  • IR : Confirm NH₂ (3350–3450 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

Q. How does the hexafluoropropanol group influence solubility and reactivity in organic reactions?

  • Methodological Answer : The hexafluoropropanol (HFIP) moiety enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its strong hydrogen-bond-donating ability. However, it reduces reactivity in SN₂ reactions because the CF₃ groups create steric hindrance. In catalysis, HFIP acts as a Lewis acid activator, facilitating reactions like Friedel-Crafts alkylation. For example, in , HFIP improved reaction yields by stabilizing cationic intermediates through hydrogen bonding .

Advanced Research Questions

Q. What computational strategies can predict the compound’s electronic properties and regioselectivity in further functionalization?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are effective for modeling:
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro-substituted aryl ring) for nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity toward electrophiles or nucleophiles. The nitro group lowers the LUMO energy, favoring nucleophilic aromatic substitution at the para position relative to fluorine .
    Software like Gaussian or ORCA can simulate these properties, validated against experimental UV-Vis spectra .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated aromatic compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting cell permeability) or impurities. To address this:

Reproduce assays in standardized media (e.g., PBS with 1% DMSO).

Validate purity via HPLC (≥95% purity) and LC-MS to detect trace byproducts .

Compare fluorinated analogs : In , replacing the nitro group with a methyl reduced cytotoxicity but retained antimicrobial activity, suggesting substituent-dependent effects .

Q. What safety precautions are critical when handling this compound, given its fluorinated and nitro-functionalized structure?

  • Methodological Answer : Key hazards include respiratory irritation (H335) and skin corrosion (H314). Mitigation strategies:
  • Storage : Seal in amber vials under argon at 2–8°C to prevent decomposition .
  • Handling : Use PPE (nitrile gloves, fume hood) and avoid contact with reducing agents (e.g., NaBH₄), which may explosively degrade the nitro group .
  • Waste disposal : Neutralize with aqueous NaOH (pH >10) before incineration .

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